molecular formula C21H21N3O5 B6087029 N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)

N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)

Cat. No. B6087029
M. Wt: 395.4 g/mol
InChI Key: IMLLUGXKPWROEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide), commonly known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP is a highly selective and potent inhibitor of the proteasome, a cellular protein complex that plays a crucial role in the degradation of intracellular proteins. Due to its unique properties, TFP has become an essential tool for studying the cellular mechanisms that regulate protein degradation and has shown promising potential in the development of novel therapeutics.

Mechanism of Action

TFP acts as a potent and selective inhibitor of the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading intracellular proteins, leading to an accumulation of ubiquitinated proteins and ultimately inducing cellular stress and apoptosis.
Biochemical and Physiological Effects:
TFP has been shown to induce cell death in various cancer cell lines and has been investigated as a potential therapeutic agent for the treatment of cancer. Additionally, TFP has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of TFP is its high selectivity and potency for the proteasome, making it a valuable tool for studying the cellular mechanisms that regulate protein degradation. However, TFP has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.

Future Directions

There are several potential future directions for TFP research. One area of interest is the development of novel TFP derivatives with improved selectivity and potency for the proteasome. Additionally, TFP has shown promise as a potential therapeutic agent for the treatment of various diseases, and further research is needed to investigate its potential clinical applications. Finally, TFP may also be useful in the development of novel diagnostic tools for the detection of proteasome dysfunction in various diseases.

Synthesis Methods

The synthesis of TFP involves a multistep process that typically begins with the reaction of 1,3-phenylenediamine with tert-butyl isocyanate to form the N-tert-butyl carbamate derivative. The resulting product is then subjected to a series of reactions involving various reagents, including 2-furoyl chloride and triethylamine, to obtain the final product.

Scientific Research Applications

TFP has been extensively used in scientific research to investigate the role of the proteasome in various cellular processes, including cell cycle regulation, apoptosis, and protein quality control. Additionally, TFP has been used to study the molecular mechanisms of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

N-[3-(tert-butylcarbamoyl)-5-(furan-2-carbonylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-21(2,3)24-18(25)13-10-14(22-19(26)16-6-4-8-28-16)12-15(11-13)23-20(27)17-7-5-9-29-17/h4-12H,1-3H3,(H,22,26)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLLUGXKPWROEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-[5-(tert-butylcarbamoyl)benzene-1,3-diyl]difuran-2-carboxamide

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